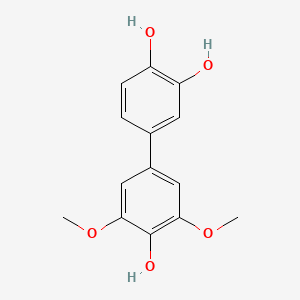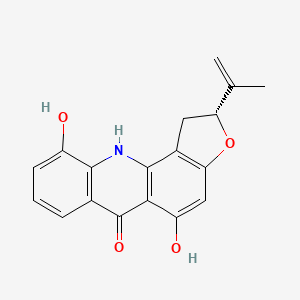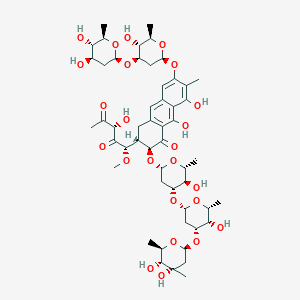
Daphmanidins E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Daphmanidin E is a member of indoles.
Daphmanidins E is a natural product found in Daphniphyllum teijsmannii with data available.
Scientific Research Applications
Vasorelaxant Effects
Daphmanidins E and F, alkaloids extracted from the leaves of Daphniphyllum teijsmannii, have shown potential in scientific research due to their moderate vasorelaxant effects on rat aorta. This suggests a possible application in studying vascular biology and developing treatments for vascular-related disorders (Morita, Ishioka, Takatsu, Iizuka, & Kobayashi, 2006).
Structural and Stereochemical Analysis
Significant research has been conducted on the structural elucidation of Daphmanidins and related alkaloids. For instance, the novel alkaloid daphmanidin A, with a unique fused-hexacyclic skeleton, was isolated from Daphniphyllum teijsmannii. The relative and absolute stereochemistry of this compound was determined using spectroscopic data and methodologies like NOESY correlations and modified Mosher method. This kind of structural analysis is critical for understanding the chemical nature and potential applications of these compounds in various fields (Kobayashi, Ueno, & Morita, 2002).
Neurogenerative Diseases
Research has indicated that compounds like Daphmanidin C, another alkaloid in the same family, show elevated activity in NGF (nerve growth factor) biosynthesis. This suggests a potential application in treating or studying neurodegenerative diseases, offering a new avenue for therapeutic drug development (Morita, Ishioka, Takatsu, Shinzato, Obara, Nakahata, & Kobayashi, 2005).
Synthesis and Application in Drug Development
Studies focusing on the synthesis of Daphmanidin C and its potential use in developing therapeutic drugs have been conducted. These studies involve complex chemical processes and aim to explore the biological properties of these natural products, further emphasizing their significance in the field of drug discovery and development (Lawrence, 2010).
properties
Product Name |
Daphmanidins E |
|---|---|
Molecular Formula |
C25H31NO5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (1R,5S,6R,9R,10S,20R)-9-(acetyloxymethyl)-20-hydroxy-5-methyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19),16-triene-17-carboxylate |
InChI |
InChI=1S/C25H31NO5/c1-13-11-26-22-24(13)9-8-23(12-31-14(2)27)18(20(24)28)7-5-15-4-6-16-17(21(29)30-3)10-25(22,23)19(15)16/h13,18,20,28H,4-12H2,1-3H3/t13-,18-,20-,23-,24+,25+/m1/s1 |
InChI Key |
KCRZOEFHAZOKQB-HMLMFSKASA-N |
Isomeric SMILES |
C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25CC(=C6C5=C(CC[C@@H]4[C@H]3O)CC6)C(=O)OC)COC(=O)C |
Canonical SMILES |
CC1CN=C2C13CCC4(C25CC(=C6C5=C(CCC4C3O)CC6)C(=O)OC)COC(=O)C |
synonyms |
daphmanidin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



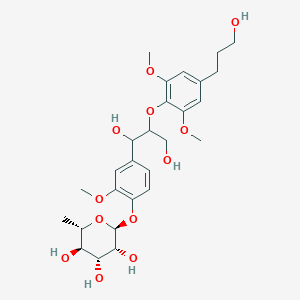
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one](/img/structure/B1248681.png)
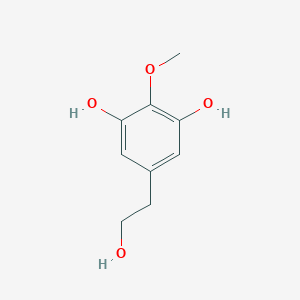
![(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde](/img/structure/B1248683.png)
![7H-Benzo[c]fluoren-7-one, 5-[2-(dimethylamino)ethoxy]-3,9-dimethoxy-](/img/structure/B1248684.png)
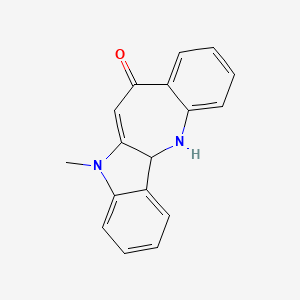
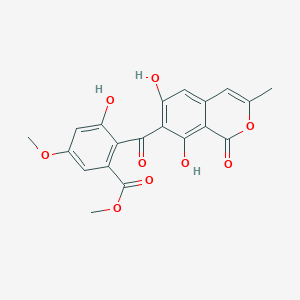
![N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1248688.png)


